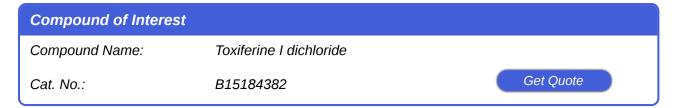


A Technical Guide to the Structural Analogs and Derivatives of Toxiferine I

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural analogs and derivatives of Toxiferine I, a potent neuromuscular blocking agent. The document details their synthesis, pharmacological properties, and structure-activity relationships (SAR), with a focus on their interactions with nicotinic acetylcholine receptors (nAChRs) and muscarinic M2 receptors.

Core Structure and Rationale for Derivatization

Toxiferine I is a bisindole alkaloid renowned for its high affinity and antagonist activity at the muscle-type nicotinic acetylcholine receptor (nAChR), leading to neuromuscular blockade.[1] Its complex structure, however, presents challenges for synthesis and has prompted the development of semisynthetic analogs to explore and optimize its pharmacological profile. The primary goals of derivatization include modulating receptor selectivity, altering duration of action, and reducing potential side effects.

Key modifications to the Toxiferine I scaffold have focused on:

- Alterations of the N-substituents.
- Modification or removal of the hydroxyl groups in the side chains.
- Saturation of the exocyclic double bonds.



These modifications aim to elucidate the structural requirements for binding and activity at various acetylcholine receptor subtypes, including muscle-type nAChRs, neuronal α7 nAChRs, and the allosteric site of muscarinic M2 receptors.[2][3][4]

Quantitative Pharmacological Data

The following tables summarize the binding affinities (Ki), half-maximal inhibitory concentrations (IC50), and half-maximal effective concentrations for dissociation (EC0.5,diss) of Toxiferine I and its key analogs at different receptor types.

Table 1: Binding Affinities (Ki) at Muscle-Type nAChRs

Compound	N-Substituent	Hydroxylation	Ki (nM)
Toxiferine I	Methyl	Dihydroxylated	14
Alcuronium	Allyl	Dihydroxylated	234
2a	Methyl	Monodeoxy	455
2b	Allyl	Monodeoxy	250
3b	Allyl	Dideoxy	75
3c	4-Nitrobenzyl	Dideoxy	82

Data sourced from multiple studies.[2][3]

Table 2: Antagonistic Potency (IC50) at α7 nAChRs

Compound	N-Substituent	Hydroxylation	IC50 (μM)
3c	4-Nitrobenzyl	Dideoxy	21

All synthesized analogs in the cited study displayed moderate to low antagonistic effects at α 7 nAChRs.[2]

Table 3: Allosteric Potency (EC0.5, diss) at Muscarinic M2 Receptors



Compound	N-Substituent	EC0.5,diss (nM)
Alcuronium	Allyl	2
2b	Allyl	12
3b	Allyl	36
2c	4-Nitrobenzyl	32
3c	4-Nitrobenzyl	49
Toxiferine I	Methyl	Three-digit nM range
2a	Methyl	Three-digit nM range
3a	Methyl	Three-digit nM range

Binding at the allosteric site of M2 receptors is more dependent on the N-substitution than on the side chain modifications.[2][4]

Experimental Protocols

3.1. General Synthesis of Toxiferine I Analogs

The semisynthesis of the target analogs commences with a commercially available starting material, alcuronium chloride. The general synthetic workflow involves the following key steps:

- Catalytic Hydrogenation: Alcuronium chloride undergoes catalytic hydrogenation using a
 Palladium on carbon (Pd/C) catalyst and hydrogen gas. This step serves to saturate both the
 N-allyl groups and the exocyclic double bonds of the bisnortoxiferine scaffold.[3]
- Elimination of N-propyl groups: The subsequent elimination of the resulting N-propyl groups as propene yields a mixture of bistertiary amines, which are the direct precursors to the final products.[3]
- Separation: The mixture of bistertiary amines is separated using silica gel chromatography.
 [3]



• Quaternization: The separated amines undergo double quaternization with various alkylating agents (e.g., methyl iodide, allyl bromide, p-NO2-benzyl bromide) in a chloroform solution at room temperature to yield the final N-substituted analogs.[3]

3.2. Radioligand Binding Assays for Muscle-Type nAChRs

The binding affinity of the compounds for the muscle-type nAChR is determined through competitive radioligand binding assays using membrane preparations from Torpedo marmorata electric organ and [³H]methyl-lycaconitine (MLA) as the radioligand. The assay is performed in a buffer solution containing bovine serum albumin. The reaction is initiated by the addition of the membrane preparation and incubated to allow for binding equilibrium. Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand (e.g., unlabeled MLA or carbamoylcholine). The reaction is terminated by rapid filtration, and the radioactivity retained on the filters is quantified by liquid scintillation counting. The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

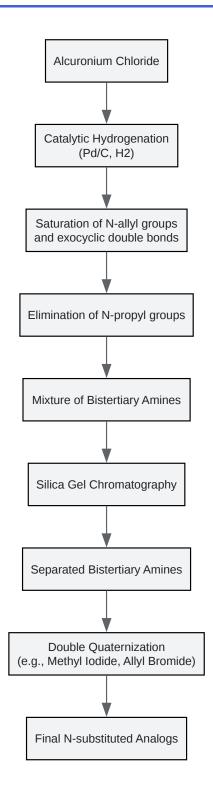
3.3. $Ca^{2+}/Fluo-4$ Functional Assay for $\alpha 7$ nAChRs

The antagonistic potency of the compounds at the $\alpha 7$ nAChR is assessed using a functional assay that measures changes in intracellular calcium concentration. The assay utilizes a cell line stably expressing the human $\alpha 7$ nAChR (e.g., GH3-ha7 cells). The cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM. The baseline fluorescence is measured before the addition of the test compounds. The cells are then stimulated with acetylcholine (ACh), and the resulting increase in intracellular calcium is measured as a change in fluorescence. The ability of the test compounds to inhibit the ACh-induced calcium influx is quantified, and the IC50 values are determined.[2]

Visualizations

Diagram 1: General Synthetic Workflow for Toxiferine I Analogs



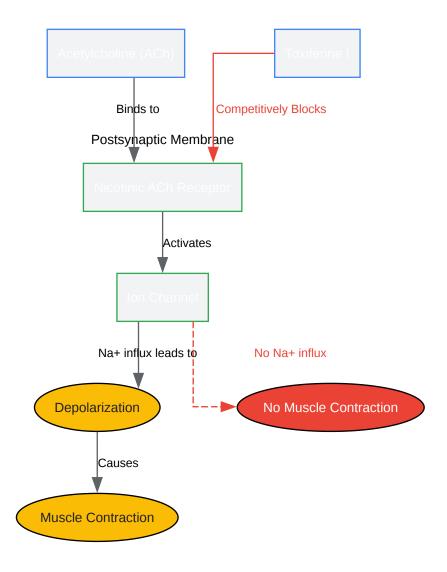


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Caption: Synthetic pathway for Toxiferine I analogs.

Diagram 2: Mechanism of Action of Toxiferine I at the Neuromuscular Junction

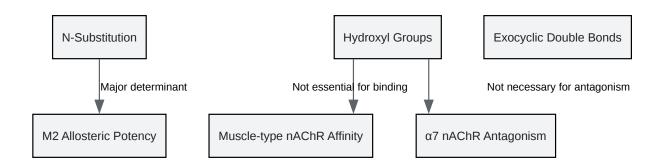




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Caption: Toxiferine I's competitive antagonism at the nAChR.

Diagram 3: Structure-Activity Relationship (SAR) Summary



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Caption: Key SAR findings for Toxiferine I analogs.

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